A practical and efficient synthesis route for 7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine starts with commercially available 4-Chloropyridin-2-amine. [] This starting material undergoes a reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by treatment with hydroxylamine hydrochloride to yield the N-hydroxy-formimidamide intermediate. [] This intermediate is then subjected to a cyclization reaction mediated by trifluoroacetic acid anhydride (TFAA) to afford the desired 7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine. []
7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is characterized by a fused ring system comprising a triazole ring and a pyridine ring, with a chlorine atom substituted at the 7-position of the triazolopyridine scaffold and an amine group at the 2-position. [] The presence of multiple heteroatoms, namely nitrogen and chlorine, within the molecule contributes to its unique electronic properties and potential reactivity.
7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine serves as a key intermediate in synthesizing Tucatinib, an FDA-approved tyrosine kinase inhibitor for treating HER2-positive breast cancers. [] The compound undergoes a condensation reaction with 4-amino-2-methylphenol in the presence of potassium carbonate in DMF at elevated temperatures to produce 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline. [] This intermediate is further transformed into Tucatinib through a multi-step synthetic sequence. []
While the specific mechanisms of action of 7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine itself are not extensively studied, its derivatives, like Tucatinib, have well-defined modes of action. [] Tucatinib functions as a potent and selective inhibitor of the tyrosine kinase activity of HER2. [] By binding to the ATP-binding site of HER2, Tucatinib blocks the receptor's signaling cascade, ultimately inhibiting tumor cell proliferation and survival. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6